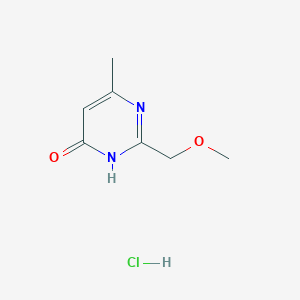
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea
概要
説明
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea is a complex organic compound with the molecular formula C12H9N5O3 and a molecular weight of 271.23 g/mol . This compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules, and a urea moiety, which is known for its versatility in medicinal chemistry.
準備方法
The synthesis of 1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the urea moiety: This step involves the reaction of the benzodioxole derivative with isocyanates or carbamates under controlled conditions.
Addition of the amino-dicyanoethenyl group: This final step involves the reaction of the intermediate with cyanamide and subsequent cyclization to form the desired product.
化学反応の分析
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of 1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Inducing apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Modulating signal transduction: It may interfere with signal transduction pathways, affecting cell proliferation and survival.
類似化合物との比較
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole ring but lacks the urea and amino-dicyanoethenyl groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGDVNOKYRKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=C(C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)

![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)

![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)

![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)



